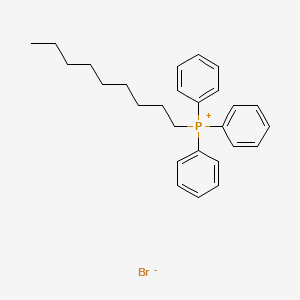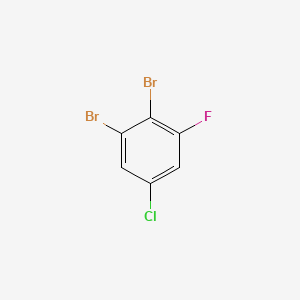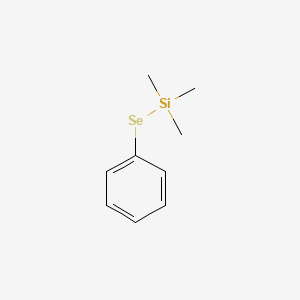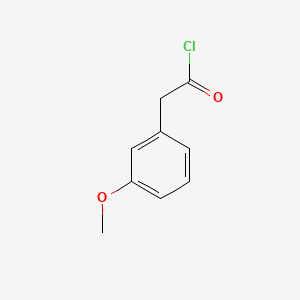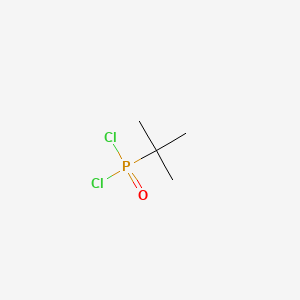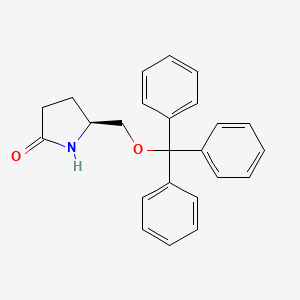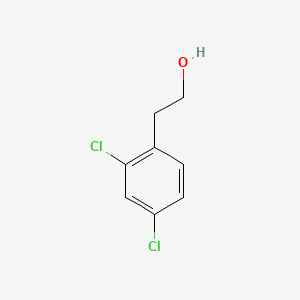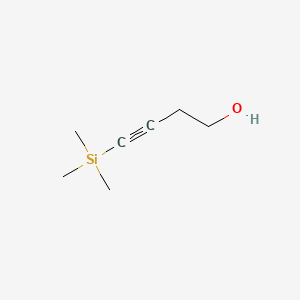
4-Trimethylsilyl-3-butyn-1-ol
Vue d'ensemble
Description
4-Trimethylsilyl-3-butyn-1-ol is an organic chemical synthesis intermediate . It is used in various chemical reactions due to its unique structure and properties .
Synthesis Analysis
The synthesis of this compound involves several steps. The process starts with 2-butyn-1-ol, which is treated with n-butyllithium and tert-butyllithium to form a dianionic intermediate. This intermediate is then reacted with trimethylsilyl chloride to form this compound .Molecular Structure Analysis
The molecular formula of this compound is C7H14OSi . Its molecular weight is 142.27 g/mol . The IUPAC name for this compound is 4-trimethylsilylbut-3-yn-1-ol . The SMILES representation is CSi©C#CCCO .Physical And Chemical Properties Analysis
This compound is a clear colorless to light yellow liquid . It has a density of 0.8540 g/mL and a boiling point of 97.0°C to 98.0°C (24.0mmHg) . It is soluble in ethanol, acetone, and slightly soluble in water .Applications De Recherche Scientifique
Intermédiaire de synthèse chimique organique
Le 4-triméthylsilyl-3-butyn-1-ol est utilisé comme intermédiaire de synthèse chimique organique . Cela signifie qu'il est utilisé dans la production d'autres composés organiques en laboratoire ou en milieu industriel. Sa structure chimique unique en fait un élément crucial dans la synthèse d'une variété de composés organiques.
Synthèse de l'entecavir
L'entecavir est un médicament antiviral utilisé dans le traitement de l'infection par le virus de l'hépatite B (VHB). Dans la synthèse de l'entecavir, le 4-triméthylsilyl-3-butyn-1-ol peut être utilisé .
Bio-réduction asymétrique
Le 4-triméthylsilyl-3-butyn-1-ol peut être utilisé dans le processus de bio-réduction asymétrique . Ce processus est utilisé pour produire des composés énantiomériquement purs, qui sont importants dans des domaines comme la pharmaceutique où la chiralité d'une molécule peut affecter son activité biologique.
Utilisation dans les liquides ioniques
Les liquides ioniques ont une large gamme d'applications en raison de leurs propriétés uniques telles que leur faible volatilité, leur haute stabilité thermique et leurs bonnes capacités de solvatation. Le 4-triméthylsilyl-3-butyn-1-ol a été utilisé dans l'investigation de liquides ioniques biocompatibles non miscibles à l'eau .
Safety and Hazards
Mécanisme D'action
Target of Action
4-Trimethylsilyl-3-butyn-1-ol is primarily used as an organic chemical synthesis intermediate
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is stable under recommended storage conditions but is incompatible with oxidizing agents . The specific environmental conditions required for its optimal use would likely depend on the specific synthesis pathway being used.
Analyse Biochimique
Biochemical Properties
4-Trimethylsilyl-3-butyn-1-ol plays a significant role in biochemical reactions, particularly in the synthesis of chiral compounds. It interacts with various enzymes and proteins, facilitating the formation of enantiomerically pure products. For instance, it is involved in the asymmetric reduction of 4-trimethylsilyl-3-butyn-2-one to ®-4-trimethylsilyl-3-butyn-2-ol, catalyzed by Acetobacter sp. CCTCC M209061 . This interaction highlights the compound’s ability to participate in stereoselective biochemical processes.
Cellular Effects
The effects of this compound on cellular processes are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to affect the viability of cells in ionic liquid-containing systems, indicating its potential impact on cellular health and function . Additionally, its role in the synthesis of biologically active compounds suggests that it may have further implications in cellular biochemistry.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as a substrate for enzyme-catalyzed reactions, leading to the formation of chiral products. The compound’s trimethylsilyl group enhances its reactivity, allowing it to participate in enzyme inhibition or activation processes. These interactions can result in changes in gene expression and other molecular pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is stable under recommended storage conditions but may degrade when exposed to oxidizing agents . Long-term studies have shown that its activity can be maintained over multiple batches, indicating its stability in biocatalytic processes . Its effects on cellular function may vary depending on the duration of exposure and experimental conditions.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At lower doses, the compound may facilitate specific biochemical reactions without causing adverse effects. At higher doses, it may exhibit toxic or adverse effects, such as respiratory irritation and skin irritation . These threshold effects highlight the importance of dosage optimization in experimental studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to the synthesis of chiral compounds. It interacts with enzymes such as Acetobacter sp. CCTCC M209061, facilitating the reduction of ketones to alcohols . These interactions can influence metabolic flux and metabolite levels, contributing to the overall metabolic profile of the compound.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect its localization and accumulation, influencing its biochemical activity. The compound’s solubility in various solvents, such as ethanol and acetone, also plays a role in its distribution within biological systems .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization patterns can affect its activity and function within the cell, contributing to its overall biochemical profile .
Propriétés
IUPAC Name |
4-trimethylsilylbut-3-yn-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14OSi/c1-9(2,3)7-5-4-6-8/h8H,4,6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSTMVAFCUIGHQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70375373 | |
| Record name | 4-Trimethylsilyl-3-butyn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70375373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2117-12-6 | |
| Record name | 4-Trimethylsilyl-3-butyn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70375373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2117-12-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the reaction described in the research paper in the context of organic synthesis?
A1: The research paper describes the synthesis of (Z)-4-(Trimethylsilyl)-3-buten-1-ol using 4-(Trimethylsilyl)-3-butyn-1-ol as an intermediate. [] This reaction is significant because it demonstrates a method for the selective reduction of an alkyne (triple bond) to a cis-alkene (double bond). This type of selective reduction is important in organic synthesis for creating specific geometric isomers, which can have different biological and chemical properties. The use of a Lindlar catalyst, a modified palladium catalyst, allows for this controlled reduction.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
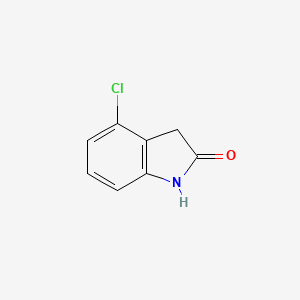

![4-[4-(Methylthio)phenyl]-4-oxobutanoic acid](/img/structure/B1585642.png)


![Calix[8]arene](/img/structure/B1585647.png)
